molecular formula C18H29NO5 B14635376 5-Ethylnonan-5-ol;4-nitrobenzoic acid CAS No. 55705-74-3

5-Ethylnonan-5-ol;4-nitrobenzoic acid

Cat. No.: B14635376
CAS No.: 55705-74-3
M. Wt: 339.4 g/mol
InChI Key: PPCGGAIQQPGTDQ-UHFFFAOYSA-N
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Description

5-Ethylnonan-5-ol;4-nitrobenzoic acid is a compound that combines an alcohol functional group with a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylnonan-5-ol;4-nitrobenzoic acid can be achieved through several methods. One common approach involves the esterification of 5-ethylnonan-5-ol with 4-nitrobenzoic acid. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethylnonan-5-ol;4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethylnonan-5-ol;4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Ethylnonan-5-ol;4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The alcohol group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an alcohol and a nitrobenzoic acid functional group.

Properties

CAS No.

55705-74-3

Molecular Formula

C18H29NO5

Molecular Weight

339.4 g/mol

IUPAC Name

5-ethylnonan-5-ol;4-nitrobenzoic acid

InChI

InChI=1S/C11H24O.C7H5NO4/c1-4-7-9-11(12,6-3)10-8-5-2;9-7(10)5-1-3-6(4-2-5)8(11)12/h12H,4-10H2,1-3H3;1-4H,(H,9,10)

InChI Key

PPCGGAIQQPGTDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(CCCC)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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